1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

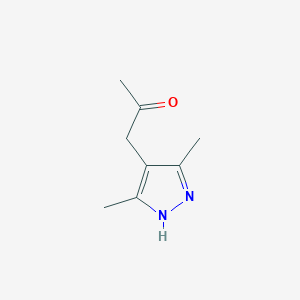

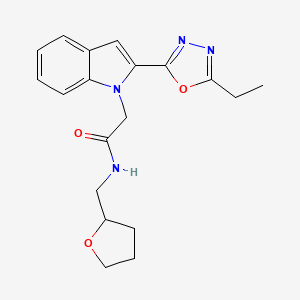

“1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate”, also known as MPP or SKF-81140, is a selective, high-affinity dopamine D1 receptor agonist. It has a molecular weight of 385.373 .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate” is represented by the InChI code 1S/C12H19N3/c1-15-8-4-12 (5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 .

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.373 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Biomimetic Iron(III) Complexes

A study by (Sundaravel et al., 2011) explores biomimetic iron(III) complexes, involving ligands like N,N-bis(pyrid-2-ylmethyl)-N-(2-hydroxyethyl)amine. These complexes are studied as functional models for intradiol-cleaving catechol dioxygenases. The research indicates the significance of these complexes in understanding the mechanism of enzymatic reactions.

Copper-Catalyzed Amination

The work of (Wang et al., 2015) demonstrates the use of N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid as an efficient ligand for the copper-catalyzed amination of aryl halides. This highlights the compound's role in promoting chemical reactions at room temperature, which is crucial for developing more energy-efficient processes.

Cobalt(III) Alcoholate Complexes

Research by (Padhi et al., 2011) on cobalt(III) alcoholate complexes, formed by the addition of water across 2-pyridyl substituted imine function, expands our understanding of coordination chemistry. These findings contribute to the broader knowledge of metal-ligand interactions, which are fundamental in the field of catalysis and material science.

Synthesis of Specific Compounds

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine by (Li, 2012) is an example of the practical applications of such compounds in creating intermediates for other complex molecules. This kind of research is vital for pharmaceuticals and organic synthesis.

Formation of Heterocyclic Compounds

(Clark‐Lewis & Moody, 1970) investigated the formation of heterocyclic compounds from alloxan and amines. This study contributes to the understanding of complex organic reactions, which are fundamental in organic chemistry and drug design.

Functionalized Pyrano Pyridines

The research by (Mekheimer et al., 1997) on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone illustrates the versatility of pyridine derivatives in synthesizing complex organic molecules. This has implications for pharmaceuticals and materials science.

Wirkmechanismus

While the specific mechanism of action for “1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate” is not mentioned in the search results, it is known to be a selective, high-affinity dopamine D1 receptor agonist.

Zukünftige Richtungen

Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;2*3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAJZGJTGAFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)

![3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419147.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)

![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)

![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)

![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)

![2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2419156.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)